tert-Butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate
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Overview
Description
tert-Butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate: is an organic compound with a complex structure that includes a tert-butyl group, a hydroxymethyl group, and a cyclohexylcarbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate typically involves the reaction of cis-(3-hydroxymethyl)-cyclohexylamine with tert-butyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process generally involves:
- Dissolving cis-(3-hydroxymethyl)-cyclohexylamine in an appropriate solvent such as dichloromethane.
- Adding tert-butyl chloroformate dropwise to the solution while maintaining a low temperature (0-5°C) to control the reaction rate.
- Stirring the reaction mixture at room temperature for several hours to complete the reaction.
- Purifying the product through techniques such as column chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The hydroxymethyl group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Various nucleophiles can be used in the presence of a suitable catalyst or under basic conditions.
Major Products Formed:
Oxidation: Formation of tert-Butyl cis-(3-carboxy)-cyclohexylcarbamate.
Reduction: Formation of tert-Butyl cis-(3-aminomethyl)-cyclohexylcarbamate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: tert-Butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of carbamate derivatives on biological systems. It may serve as a model compound to investigate enzyme interactions and metabolic pathways.
Medicine: The compound’s potential pharmacological properties are of interest in medicinal chemistry. It may be explored for its potential as a drug candidate or as a precursor in the synthesis of bioactive molecules.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate involves its interaction with specific molecular targets. The hydroxymethyl and carbamate groups can participate in hydrogen bonding and other interactions with enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways and molecular targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- tert-Butyl cis-(3-hydroxymethyl)-cyclobutylcarbamate
- tert-Butyl cis-(3-hydroxymethyl)-cyclopentylcarbamate
- tert-Butyl cis-(3-hydroxymethyl)-cycloheptylcarbamate
Comparison: tert-Butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate is unique due to its six-membered cyclohexyl ring, which provides specific steric and electronic properties Compared to its analogs with different ring sizes, the cyclohexyl derivative may exhibit different reactivity, stability, and biological activity
Properties
IUPAC Name |
tert-butyl N-[(1R,3S)-3-(hydroxymethyl)cyclohexyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-10-6-4-5-9(7-10)8-14/h9-10,14H,4-8H2,1-3H3,(H,13,15)/t9-,10+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBJSEPNOVVUVJA-VHSXEESVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC(C1)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCC[C@@H](C1)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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